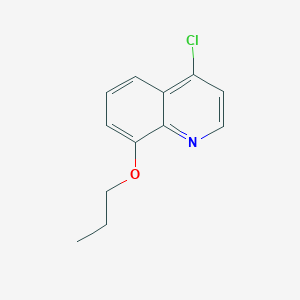

4-Chloro-8-propoxyquinoline

Overview

Description

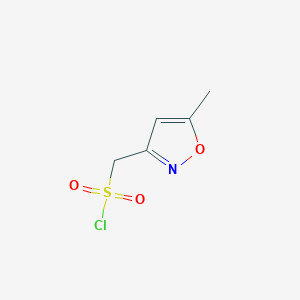

4-Chloro-8-propoxyquinoline, also known as CPQ, is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C12H12ClNO and a molecular weight of 221.68 g/mol .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods. One of the common methods is the metal-assisted, metal-free, organo-catalytic, photoxidative routes to achieve the synthesis of functionalized or fused 4-quinolones . Another method involves the reaction of 8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde .Molecular Structure Analysis

The structural and spectroscopic characteristics of the synthesized structurally novel compound this compound have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis

This compound undergoes various nucleophilic substitution reactions. For instance, it reacts with certain thiols to form 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .Scientific Research Applications

1. Antimalarial Activity

4-Chloro-8-propoxyquinoline and related compounds, like chloroquine, are primarily recognized for their antimalarial properties. These compounds, especially 4-aminoquinolines, act by complexing with ferriprotoporphyrin IX, inhibiting its conversion to beta-hematin and hence interfering with the detoxification process in the malaria parasite (Egan et al., 2000).

2. Antiviral Properties

This compound derivatives exhibit broad-spectrum antiviral activities. They interfere with pH-dependent steps of viral replication, which is beneficial against a variety of viruses, including flaviviruses, retroviruses, and coronaviruses (Savarino et al., 2003).

3. Cancer Therapy Applications

These compounds, particularly chloroquine and its derivatives, have been repurposed for cancer therapy. They are known to sensitize tumor cells to various chemotherapeutic agents, enhancing the efficacy of cancer treatment (Solomon & Lee, 2009).

4. Anti-Inflammatory Effects

In addition to antimalarial and antiviral properties, this compound compounds possess anti-inflammatory effects. This makes them useful in the treatment of inflammatory conditions such as rheumatoid arthritis (Muller, 2021).

5. Sensor Development for Drug Monitoring

Recent advancements in sensor technology have led to the development of electrochemical sensors for the detection of 4-aminoquinoline drugs in biological and environmental samples. This is important for monitoring drug levels and ensuring safety in long-term administration (Matrouf et al., 2022).

Mechanism of Action

Properties

IUPAC Name |

4-chloro-8-propoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMIVOMBONZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)

![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B1371043.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)

![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)

![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)

![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)